N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide
Description
N'-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide is a synthetic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, an ethyl bridge bearing a furan-2-yl moiety, and an ethanediamide functional group with a pentyl chain (C₅H₁₁) at the N-position. Its molecular formula is C₂₈H₃₀FN₅O₃, with a molecular weight of 503.57 g/mol .
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-pentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN4O3/c1-2-3-6-11-25-22(29)23(30)26-17-20(21-10-7-16-31-21)28-14-12-27(13-15-28)19-9-5-4-8-18(19)24/h4-5,7-10,16,20H,2-3,6,11-15,17H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMUBCATDWCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a piperazine ring, a fluorophenyl group, and a furan moiety, which may confer diverse interactions with biological targets.
Chemical Structure
The molecular formula of this compound is C_{19}H_{26}F_{3}N_{3}O. Its structure suggests the following key features:
| Feature | Description |
|---|---|
| Piperazine Ring | Provides basic nitrogen atoms for binding |
| Fluorophenyl Group | Enhances hydrophobic interactions |
| Furan Moiety | Allows for π-π stacking interactions |
| Ethanediamide Backbone | Facilitates molecular flexibility |
The biological activity of this compound is primarily influenced by its ability to interact with specific molecular targets. The mechanism of action may involve:
- Hydrophobic Interactions : The fluorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
- Hydrogen Bonding : The piperazine ring can form hydrogen bonds with amino acid residues in target proteins, modulating their activity.
- π-π Interactions : The furan ring may engage in π-π stacking with aromatic residues, influencing receptor conformation and activity.
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities. While specific data on this compound is limited, its structural analogs indicate potential pharmacological properties:
| Analog Compound | Biological Activity |
|---|---|
| 4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | ENT inhibitor |
| 1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamide | Potential ENT inhibitor |
| 4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamide | Different selectivity profile |
Case Studies and Research Findings
Research on compounds related to this compound has revealed several promising findings:
- Antidepressant Activity : Compounds featuring piperazine and fluorophenyl groups have shown potential as antidepressants by modulating serotonin receptors.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects by interacting with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Piperazine Derivatives with Aromatic Substitutions
Piperazine-based compounds are widely explored for their pharmacological versatility. The target compound’s structural analogs differ primarily in substituents on the piperazine ring, ethyl bridge, and N-alkyl/aryl groups. Key comparisons include:
N-Substituted Ethanediamide Variants
Piperazine-Thiazole Hybrids
Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) (C₂₄H₂₅F₃N₆O₃S) feature a thiazole ring instead of furan, with trifluoromethylphenyl ureido groups. These exhibit higher molecular weights (548.2 g/mol via ESI-MS) and distinct electronic profiles due to the electron-withdrawing CF₃ group .
Substituent Effects on Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- The pentyl chain in the target compound increases hydrophobicity compared to pyridinylmethyl or indole-containing analogs, which may improve blood-brain barrier penetration.
- Thiazole-based analogs (e.g., 10d) exhibit higher molecular weights and distinct mass spectral profiles due to sulfur incorporation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
